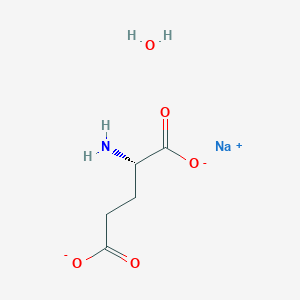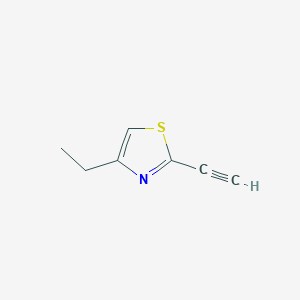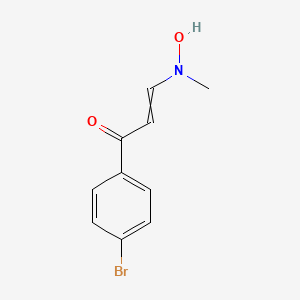![molecular formula C12H23N3O B11741761 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a propan-2-yloxypropylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the product.
Substitution with Dimethyl Groups:
Attachment of the Propan-2-yloxypropylamine Side Chain: This step involves the reaction of the pyrazole derivative with 3-chloropropan-2-ol followed by amination with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-aminopyrazole: Similar in structure but lacks the propan-2-yloxypropylamine side chain.
3,5-Dimethylpyrazole: Lacks the amine and propan-2-yloxypropyl groups.
1,4-Dimethylpyrazole: Similar but lacks the propan-2-yloxypropylamine side chain.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to the combination of the pyrazole ring with both dimethyl and propan-2-yloxypropylamine substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-10(2)16-7-5-6-13-9-12-11(3)8-14-15(12)4/h8,10,13H,5-7,9H2,1-4H3 |
InChIキー |
OZWVWPZIHQJJKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)CNCCCOC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741721.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)
![pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741727.png)

amine](/img/structure/B11741736.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741744.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741753.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741764.png)
